molecular formula C12H11BrN2O4 B5586037 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione

5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5586037
M. Wt: 327.13 g/mol
InChI Key: FWAITIQLQYYZFN-FPYGCLRLSA-N
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Description

The compound belongs to the family of imidazolidinediones, characterized by a core imidazolidinedione ring structure and functionalized with various substituents that influence its physical, chemical, and molecular properties. These compounds have garnered attention due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

Synthesis of imidazolidinedione derivatives typically involves the formation of the core imidazolidinedione ring followed by the introduction of substituents through various chemical reactions. The title compound's synthesis may involve condensation reactions between corresponding aldehydes and urea derivatives, followed by bromination and ethoxylation to introduce the specific substituents on the benzylidene ring.

Molecular Structure Analysis

The molecular structure of imidazolidinedione derivatives, including the title compound, often exhibits coplanarity between the imidazolidinedione ring and the substituted benzylidene moiety. This structural feature can influence the compound's electronic distribution and intermolecular interactions, significantly impacting its chemical reactivity and physical properties. The crystal structure analysis can reveal details about hydrogen bonding and van der Waals interactions, stabilizing the molecular arrangement in the solid state.

Chemical Reactions and Properties

Imidazolidinedione derivatives undergo various chemical reactions, including nucleophilic addition, condensation, and substitution reactions, influenced by the electron-withdrawing or donating nature of the substituents on the benzylidene ring. The presence of a bromo and ethoxy group on the benzylidene moiety can further participate in reactions, providing avenues for further functionalization or cross-coupling reactions.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of imidazolidinedione derivatives are crucial for their application and handling. These properties are affected by the compound's molecular structure, intermolecular interactions, and the nature of substituents. Detailed analysis can provide insights into the material's suitability for various applications.

Chemical Properties Analysis

The chemical properties of imidazolidinedione derivatives are defined by their reactivity, stability, and interaction with other molecules. The electronic structure, influenced by the substituents, dictates the compound's acidity, basicity, and nucleophilicity. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its interactions in biological systems.

For detailed insights and specific methodologies related to the synthesis, structure, and properties of similar compounds, refer to studies on imidazolidinediones and their derivatives in scientific journals such as Acta Crystallographica Section C-crystal Structure Communications (Simone et al., 1995), Journal of Chemical Crystallography (Zhu & Qiu, 2011), and Journal of Heterocyclic Chemistry (Popov-Pergal et al., 2010).

Mechanism of Action

The mechanism of action of a compound typically refers to its biological activity. Without specific studies or data, it’s impossible to predict the exact mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Further studies would be needed to fully explore these aspects .

properties

IUPAC Name

(5E)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c1-2-19-10-4-6(7(13)5-9(10)16)3-8-11(17)15-12(18)14-8/h3-5,16H,2H2,1H3,(H2,14,15,17,18)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAITIQLQYYZFN-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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